molecular formula C8H10F3N3S B3298705 2-(Piperazin-1-yl)-5-(trifluoromethyl)thiazole CAS No. 898335-69-8

2-(Piperazin-1-yl)-5-(trifluoromethyl)thiazole

Cat. No. B3298705
M. Wt: 237.25 g/mol
InChI Key: AXRZMUVOSQZFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(Piperazin-1-yl)-5-(trifluoromethyl)thiazole” is a complex organic molecule that contains a piperazine ring, a thiazole ring, and a trifluoromethyl group . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring . The trifluoromethyl group consists of one carbon atom bonded to three fluorine atoms .


Molecular Structure Analysis

The molecular structure of “2-(Piperazin-1-yl)-5-(trifluoromethyl)thiazole” would be determined by the arrangement of these groups within the molecule. The exact structure would depend on the specific synthesis method used .


Chemical Reactions Analysis

The chemical reactions involving “2-(Piperazin-1-yl)-5-(trifluoromethyl)thiazole” would depend on the specific conditions and reagents used. The presence of the piperazine, thiazole, and trifluoromethyl groups could potentially make this compound reactive with a variety of other substances .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Piperazin-1-yl)-5-(trifluoromethyl)thiazole” would depend on its specific chemical structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Safety And Hazards

The safety and hazards associated with “2-(Piperazin-1-yl)-5-(trifluoromethyl)thiazole” would depend on its specific chemical structure and how it is used. Proper safety precautions should be taken when handling this or any other chemical compound .

Future Directions

The future directions for research on “2-(Piperazin-1-yl)-5-(trifluoromethyl)thiazole” would depend on the results of initial studies on this compound. If it shows promising properties, it could be further studied for potential applications in various fields .

properties

IUPAC Name

2-piperazin-1-yl-5-(trifluoromethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3S/c9-8(10,11)6-5-13-7(15-6)14-3-1-12-2-4-14/h5,12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRZMUVOSQZFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-1-yl)-5-(trifluoromethyl)thiazole

Synthesis routes and methods

Procedure details

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CC(C)(C)OC(=O)N1CCN(c2ncc(C(F)(F)F)s2)CC1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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